molecular formula C14H22O6 B15161319 Dimethyl (but-1-yn-1-yl)(3,3-dimethoxypropyl)propanedioate CAS No. 828913-58-2

Dimethyl (but-1-yn-1-yl)(3,3-dimethoxypropyl)propanedioate

Cat. No.: B15161319
CAS No.: 828913-58-2
M. Wt: 286.32 g/mol
InChI Key: GYBIUUGTXQLADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl (but-1-yn-1-yl)(3,3-dimethoxypropyl)propanedioate is an organic compound with a complex structure that includes both alkyne and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (but-1-yn-1-yl)(3,3-dimethoxypropyl)propanedioate typically involves multi-step organic reactions. One common method includes the alkylation of a propargyl alcohol derivative with a suitable ester precursor under basic conditions. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of the ester compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent selection and temperature control are critical factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (but-1-yn-1-yl)(3,3-dimethoxypropyl)propanedioate undergoes various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include diketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl (but-1-yn-1-yl)(3,3-dimethoxypropyl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive alkyne group.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Dimethyl (but-1-yn-1-yl)(3,3-dimethoxypropyl)propanedioate involves its ability to undergo various chemical transformations. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds that can interact with biological targets. The ester groups can be hydrolyzed to release active intermediates that may interact with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (but-1-yn-1-yl)malonate
  • Dimethyl (3,3-dimethoxypropyl)malonate
  • Dimethyl (but-1-yn-1-yl)(3,3-dimethoxypropyl)succinate

Uniqueness

Dimethyl (but-1-yn-1-yl)(3,3-dimethoxypropyl)propanedioate is unique due to the presence of both alkyne and ester functional groups, which provide a versatile platform for various chemical reactions

Properties

CAS No.

828913-58-2

Molecular Formula

C14H22O6

Molecular Weight

286.32 g/mol

IUPAC Name

dimethyl 2-but-1-ynyl-2-(3,3-dimethoxypropyl)propanedioate

InChI

InChI=1S/C14H22O6/c1-6-7-9-14(12(15)19-4,13(16)20-5)10-8-11(17-2)18-3/h11H,6,8,10H2,1-5H3

InChI Key

GYBIUUGTXQLADT-UHFFFAOYSA-N

Canonical SMILES

CCC#CC(CCC(OC)OC)(C(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.